molecular formula C5H7F3O2 B6609291 [2-(trifluoromethyl)oxetan-2-yl]methanol CAS No. 2866353-63-9

[2-(trifluoromethyl)oxetan-2-yl]methanol

Cat. No.: B6609291
CAS No.: 2866353-63-9
M. Wt: 156.10 g/mol
InChI Key: HIBANJRIPVFNLM-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxetan-2-yl]methanol is a chemical compound with the molecular formula C5H7F3O2 and a molecular weight of 156.10 g/mol. It consists of a trifluoromethyl oxetane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(trifluoromethyl)oxetan-2-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxetan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxetane ring can be reduced under specific conditions to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(trifluoromethyl)oxetan-2-yl]formaldehyde or [2-(trifluoromethyl)oxetan-2-yl]carboxylic acid.

Scientific Research Applications

[2-(Trifluoromethyl)oxetan-2-yl]methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)oxetan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

    [2-(Trifluoromethyl)oxetan-2-yl]methanamine: This compound has a similar structure but contains an amine group instead of a methanol group.

    [2-(Trifluoromethyl)oxetan-2-yl]formaldehyde: This compound is an oxidation product of [2-(trifluoromethyl)oxetan-2-yl]methanol.

    [2-(Trifluoromethyl)oxetan-2-yl]carboxylic acid: Another oxidation product, this compound contains a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and an oxetane ring, which imparts distinct physicochemical properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[2-(trifluoromethyl)oxetan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(3-9)1-2-10-4/h9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBANJRIPVFNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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